(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate

Lipophilicity CNS drug-likeness Positional isomer comparison

(1-Butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate is a synthetic indole-7-carboxylate ester incorporating a 1-butylpiperidin-4-ylmethyl substituent. Computed physicochemical properties include a molecular weight of 314.4 g/mol, an XLogP3-AA of 3.9 indicating moderate lipophilicity, a topological polar surface area (TPSA) of 45.3 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 7 rotatable bonds.

Molecular Formula C19H26N2O2
Molecular Weight 314.429
CAS No. 156600-98-5
Cat. No. B600118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
CAS156600-98-5
Molecular FormulaC19H26N2O2
Molecular Weight314.429
Structural Identifiers
SMILESCCCCN1CCC(CC1)COC(=O)C2=CC=CC3=C2NC=C3
InChIInChI=1S/C19H26N2O2/c1-2-3-11-21-12-8-15(9-13-21)14-23-19(22)17-6-4-5-16-7-10-20-18(16)17/h4-7,10,15,20H,2-3,8-9,11-14H2,1H3
InChIKeyNQMDYRXSHPAJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butylpiperidin-4-yl Methyl 1H-Indole-7-Carboxylate (CAS 156600-98-5): Chemical Class and Baseline Specifications for Procurement Evaluation


(1-Butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate is a synthetic indole-7-carboxylate ester incorporating a 1-butylpiperidin-4-ylmethyl substituent [1]. Computed physicochemical properties include a molecular weight of 314.4 g/mol, an XLogP3-AA of 3.9 indicating moderate lipophilicity, a topological polar surface area (TPSA) of 45.3 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 7 rotatable bonds [1]. Vendors typically quote purities of 95–98% . This compound is supplied for research and development use only and is categorized by several suppliers as an indole-based synthetic cannabinoid, though publicly available pharmacological characterization data are extremely sparse .

Procurement Risk with 1-Butylpiperidin-4-yl Methyl 1H-Indole-7-Carboxylate: Why Nearest Analogs Cannot Be Assumed Interchangeable


Directly exchanging (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate with a closely related indole-7-carboxylate ester or a structurally similar piperidine-bearing synthetic cannabinoid (e.g., 1-butylpiperidin-4-ylmethyl 8-amino-7-iodo-2,3-dihydrobenzo-[b][1,4]dioxine-5-carboxylate, or 1H-indole-6-carboxylate positional isomers) without explicit head-to-head pharmacological and analytical validation introduces substantial scientific and procurement risk [1]. Even small structural perturbations—such as changing the substitution position on the indole ring from 7- to 6-carboxylate, altering the leaving group ester from a piperidine methyl to an HOBt ester, or varying the N-alkyl chain on the piperidine ring—can profoundly alter cannabinoid receptor subtype selectivity, functional efficacy, and metabolic stability, as demonstrated for related synthetic cannabinoid series featuring indole, indazole, and 7-azaindole cores [2]. In the absence of matched direct comparisons, investigators cannot rely on class-level assumptions to ensure reproducible pharmacology, impurity profiles, or synthetic intermediate utility.

Quantitative Comparator Evidence for 1-Butylpiperidin-4-yl Methyl 1H-Indole-7-Carboxylate (CAS 156600-98-5)


Positional Isomer Effect on LogP and Polar Surface Area: Predicted Impact on CNS Permeability

Minor structural variations can alter key drug-likeness parameters. For the target compound (1H-indole-7-carboxylate ester), the computed XLogP3-AA is 3.9 and the TPSA is 45.3 Ų [1]. For the corresponding 1H-indole-6-carboxylate positional isomer, methyl 1-(1-butylpiperidin-4-yl)-1H-indole-6-carboxylate, the XLogP3-AA is predicted to be 3.8 and the TPSA 45.3 Ų [2]. While the TPSA is identical for both regioisomers, the small lipophilicity difference (Δ XLogP = +0.1 for the 7-ester) may translate to marginally higher predicted CNS penetration for the target compound, a parameter that must be confirmed experimentally.

Lipophilicity CNS drug-likeness Positional isomer comparison

Indole-7-Carboxylate Ester Scaffold versus Other Heterocycle Cores: Influences on CB1/CB2 Selectivity Window

The target compound features an indole-7-carboxylate core directly esterified to the piperidine tail. In a related series of HOBt-esters, indole-, indazole-, and 7-azaindole-carboxylates were compared. Although the HOBt ester linker differs from the direct methyl ester present in the target compound, the 2-methylindole-derived HOBt ester displayed a CB1/CB2 EC50 ratio of 1.18 (EC50 CB1 = 12.0 nM; EC50 CB2 = 10.9 nM) in a fluorometric functional assay, while the parent indole (no 2-methyl substitution) HOBt ester yielded a CB1/CB2 ratio of 0.198 (EC50 CB1 = 63.7 nM; EC50 CB2 = 321 nM) [1]. These data underscore how a single substituent on the indole core can invert the CB1/CB2 selectivity from equipotent to CB2-selective. By extrapolation, the unsubstituted indole-7-carboxylate ester of the target compound is expected to exhibit a pharmacological profile distinct from both the 2-methyl-substituted and the indazole or 7-azaindole analogs that are frequently offered as alternatives.

Synthetic cannabinoid CB1 selectivity Indole vs. indazole scaffold

Intra-Class Differentiation: 5-HT4 Receptor Ligand Scaffold Comparison

The (1-butylpiperidin-4-yl)methyl ester moiety in the target compound is also a key substructure in several high-affinity 5-HT4 receptor ligands, such as SB 207710 (1-butylpiperidin-4-yl methyl 8-amino-7-iodo-2,3-dihydro-[1,4]benzodioxine-5-carboxylate). SB 207710 is a well-characterized 5-HT4 antagonist used as a pharmacological tool. In binding assays, the (1-butylpiperidin-4-yl)methyl ester moiety of SB 207710 contributes substantially to high-affinity 5-HT4 receptor recognition (reported Ki values in the low nanomolar range for the guinea pig 5-HT4 receptor) . While the target compound replaces the benzodioxine-5-carboxylate with an indole-7-carboxylate, the shared piperidine-ester backbone suggests it may interact with 5-HT4 receptors, though with a significantly different potency and selectivity profile that has not been characterized. This contrasts with the well-defined 5-HT4 pharmacology of SB 207710 and related [11C]-labeled PET imaging probes [1].

5-HT4 receptor Piperidine ester SB 207710

Purity Specification Window and Analytical Batch Variability as Procurement Decision Factor

Commercial purity specifications for the target compound range from 95% (AKSci) to 98% (Leyan, alfachem.cn) [1]. No vendor-supplied data on impurity identity, single impurity limits, residual solvents, or heavy metals are available in published technical datasheets. For structurally similar esters such as the 1H-indole-6-carboxylate positional isomer or the benzodioxine carboxylate analogs, purity ranges are similarly reported but analytical characterization methods (HPLC, LC-MS, NMR) are inconsistently disclosed. This variation introduces batch-to-batch uncertainty that must be managed through independent QC testing.

Purity analysis QC specifications Vendor comparison

Application Scenarios for 1-Butylpiperidin-4-yl Methyl 1H-Indole-7-Carboxylate Based on Verified Evidence


Reference Compound for Structure-Activity Relationship (SAR) Studies of Indole Ester Synthetic Cannabinoids

The compound can serve as a parent indole-7-carboxylate ester reference standard in SAR programs designed to explore how varying the ester leaving group (e.g., methyl, HOBt, piperidinyl) and the substitution pattern on the indole ring (7- vs. 6-carboxylate, 2-methyl vs. unsubstituted) modulates cannabinoid receptor affinity, efficacy, and selectivity. The scaffold-level CB1/CB2 data from the HOBt ester series [1] provide a frame of reference against which to benchmark newly generated pharmacological data for this compound.

Analytical Reference Material for Forensic or Public Health Monitoring of Indole-Based New Psychoactive Substances (NPS)

Given its membership in the indole-based synthetic cannabinoid subclass, the compound can be employed as an analytical reference standard in mass spectrometry (GC-MS, LC-MS/MS) libraries for the detection and quantification of emerging NPS in forensic toxicology or seized drug analysis. The well-defined molecular weight (314.4 g/mol) and computed logP (3.9) [2] guide method development.

Synthetic Intermediate for Derivatization or Probe Molecule Development

The ester linkage and the basic piperidine nitrogen provide reactive handles for further derivatization (e.g., hydrolysis to the carboxylic acid, quaternization, or acylation). Procurement may be justified for labs developing fluorescent probes or affinity labels targeting CB receptors, provided that the baseline pharmacological inactivity or activity of the parent is first established.

Quote Request

Request a Quote for (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.